molecular formula C14H13FN2O2 B11816330 4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide

4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide

Katalognummer: B11816330
Molekulargewicht: 260.26 g/mol
InChI-Schlüssel: YMUVXJACWTYXOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C14H13FN2O2 and a molecular weight of 260.27 g/mol . This compound is known for its unique structure, which includes a fluorophenoxy group and a hydroxybenzenecarboximidamide moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2-fluorophenol with benzyl chloride to form 2-fluorophenylmethyl chloride. This intermediate is then reacted with 4-hydroxybenzenecarboximidamide under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2-fluorophenoxy)methyl]-N’-hydroxybenzenecarboximidamide is unique due to its combination of a fluorophenoxy group and a hydroxybenzenecarboximidamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research applications .

Eigenschaften

Molekularformel

C14H13FN2O2

Molekulargewicht

260.26 g/mol

IUPAC-Name

4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C14H13FN2O2/c15-12-3-1-2-4-13(12)19-9-10-5-7-11(8-6-10)14(16)17-18/h1-8,18H,9H2,(H2,16,17)

InChI-Schlüssel

YMUVXJACWTYXOK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=NO)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.